6-Cyanophenanthrene-9-carboxylic acid
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Overview
Description
6-Cyanophenanthrene-9-carboxylic acid is an organic compound with the molecular formula C₁₆H₉NO₂ and a molecular weight of 247.25 g/mol . It is characterized by a phenanthrene core with a cyano group at the 6-position and a carboxylic acid group at the 9-position. This compound appears as a white to pale yellow solid and is poorly soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide .
Preparation Methods
The synthesis of 6-Cyanophenanthrene-9-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of phenanthrene with cyanogen bromide in the presence of a base to introduce the cyano group, followed by oxidation to form the carboxylic acid group . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
Chemical Reactions Analysis
6-Cyanophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The cyano and carboxylic acid groups can participate in substitution reactions, forming various substituted phenanthrene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Cyanophenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of 6-Cyanophenanthrene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its cyano group can form hydrogen bonds with biological molecules, affecting their function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
6-Cyanophenanthrene-9-carboxylic acid can be compared with other phenanthrene derivatives, such as:
Phenanthrene-9-carboxylic acid: Lacks the cyano group, resulting in different chemical properties and reactivity.
6-Cyanophenanthrene:
9-Cyanophenanthrene-6-carboxylic acid: Has the cyano and carboxylic acid groups at different positions, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C16H9NO2 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
6-cyanophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H9NO2/c17-9-10-5-6-13-14(7-10)12-4-2-1-3-11(12)8-15(13)16(18)19/h1-8H,(H,18,19) |
InChI Key |
JIQCEIAJQLIPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)C#N)C(=O)O |
Origin of Product |
United States |
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